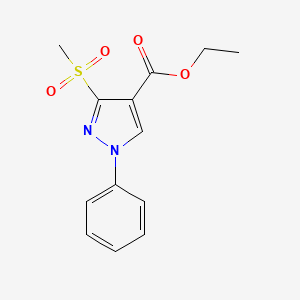

Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate

Description

Properties

CAS No. |

699013-36-0 |

|---|---|

Molecular Formula |

C13H14N2O4S |

Molecular Weight |

294.33 g/mol |

IUPAC Name |

ethyl 3-methylsulfonyl-1-phenylpyrazole-4-carboxylate |

InChI |

InChI=1S/C13H14N2O4S/c1-3-19-13(16)11-9-15(10-7-5-4-6-8-10)14-12(11)20(2,17)18/h4-9H,3H2,1-2H3 |

InChI Key |

OPMKWIPFIMQPCW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1S(=O)(=O)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Cyclization to Form the Pyrazole Ring

The pyrazole core is synthesized via a cyclization reaction between ethyl cyano-3-morpholinoacrylate and hydrazine hydrate. This method is detailed in patents and literature (WO2011064798A1).

Reaction Conditions :

- Reagents : Ethyl cyano-3-morpholinoacrylate (1.19 moles), hydrazine hydrate (1.18 moles).

- Solvent : Water.

- Temperature : 15–20°C (initial), gradually increasing to 40–45°C.

- Yield : 92.14% (dry weight).

Mechanism :

- Nucleophilic Addition : Hydrazine attacks the α-carbon of the cyanoacrylate, forming a hydrazone intermediate.

- Cyclization : Intramolecular dehydration yields the pyrazole ring.

- Quenching : The reaction mixture is cooled, filtered, and washed to isolate the amino-substituted pyrazole.

Alternative Synthetic Routes

While the two-step method (cyclization + sulfonation) is the most direct, alternative strategies include:

Route 3.2: Regioselective Pyrazole Synthesis

Trichloromethyl enones and hydrazines (ACS Omega, 2023) enable regiocontrolled pyrazole synthesis. Adapting this method with sulfonyl-containing hydrazines could yield the target compound, though experimental data is lacking.

Purification and Characterization

Post-synthesis, the compound is purified and characterized using standard techniques:

Data Summary

Below is a consolidated table of reaction conditions and yields for key steps:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications at the 3-Position

The 3-position substituent significantly influences reactivity and bioactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., -SO₂CH₃, -CF₃): Increase polarity and binding affinity to enzymes, as seen in the target compound and its trifluoromethyl analog .

- Electron-Donating Groups (e.g., -OCH₂CH₃): Diminish reactivity, as observed in reduced antibacterial activity for ethoxy-substituted derivatives .

- Sulfur-Containing Groups : The methanesulfonyl group in the target compound offers greater oxidative stability compared to methylthio (-SCH₃) analogs, which are prone to metabolic sulfoxidation .

Pharmacological Activity Comparisons

Analgesic and Anti-inflammatory Activity

- Ethyl 3-(methylsulfanyl)-1H-pyrazole-4-carboxylate derivatives exhibit moderate analgesic activity (ED₅₀ = 25–40 mg/kg) but cause gastrointestinal toxicity due to the -SCH₃ group .

- Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate : Predicted to have improved activity and reduced toxicity due to the -SO₂CH₃ group’s stability, though experimental data are pending .

Antimicrobial Activity

- Ethyl 5-(4-nitrobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate (): Shows biofilm inhibition against Candida albicans (MIC = 8 µg/mL) due to the nitrobenzamido group .

- Methyl 5-(2-(4-(1,2,3-thiadiazol-4-yl)phenylamino)-2-oxoethylamino)-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate (): Exhibits broad-spectrum antifungal activity (MIC = 4–16 µg/mL) .

Structural and Crystallographic Insights

- Crystal Packing : Tools like Mercury () reveal that the methanesulfonyl group in the target compound increases molecular planarity compared to bulkier substituents (e.g., -CF₃), favoring dense crystal packing .

- Hydrogen Bonding : The -SO₂CH₃ group participates in stronger intermolecular interactions than -SCH₃ or -OCH₂CH₃, as validated by SHELXL refinements () .

Biological Activity

Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| CAS No. | 699013-36-0 |

| Molecular Formula | C13H14N2O4S |

| Molecular Weight | 294.33 g/mol |

| IUPAC Name | Ethyl 3-methylsulfonyl-1-phenylpyrazole-4-carboxylate |

| Canonical SMILES | CCOC(=O)C1=CN(N=C1S(=O)(=O)C)C2=CC=CC=C2 |

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The final compound is obtained through esterification with ethanol under acidic conditions.

Antimicrobial Properties

Research indicates that compounds in the pyrazole class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains and fungi. The methanesulfonyl group enhances the compound's electrophilic nature, which may contribute to its ability to interact with microbial targets.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies have suggested that it can inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways such as NF-kB and MAPK pathways. This activity positions it as a candidate for further development in treating inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For example, it has been tested against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The following table summarizes some findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 12.50 | Inhibition of cell proliferation |

| SF-268 | 42.30 | Disruption of microtubule dynamics |

The biological activity of this compound can be attributed to its ability to act as an electrophile, which allows it to form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes.

- Cell Cycle Arrest: It can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in drug development:

- Anticancer Study: A derivative exhibited IC50 values ranging from 0.01 µM to 0.46 µM against various cancer cell lines, showing potent cytotoxicity compared to standard chemotherapeutics.

- Anti-inflammatory Research: In vivo models demonstrated reduced inflammation markers following treatment with pyrazole derivatives, suggesting potential therapeutic applications for chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.